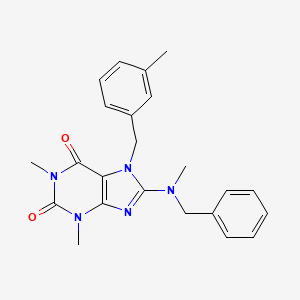![molecular formula C13H13FN4O2 B2824119 N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide CAS No. 1370601-72-1](/img/structure/B2824119.png)
N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms to which hydrogen atoms are attached) that is substituted with one or more fluorine atoms . They are used in the synthesis of a wide range of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom . The exact method of synthesis can vary greatly depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The exact reactions that a specific fluorophenyl compound can undergo will depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds, such as their melting points, boiling points, and solubilities, can be determined using standard laboratory techniques . These properties can be influenced by factors such as the number and position of fluorine atoms in the molecule .Aplicaciones Científicas De Investigación
Molecular Synthesis and Drug Development
Compounds with complex structures, similar to the one mentioned, are often the focus of medicinal chemistry research aiming to discover new therapeutic agents. For example, the design and synthesis of selective kinase inhibitors for cancer treatment involve compounds with intricate structures that can selectively bind to target proteins. An example is the discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, demonstrating the approach to designing molecules for targeted therapy in oncological research (Schroeder et al., 2009).
Polymer Science and Engineering
In the field of polymer science, compounds with specific functional groups are utilized to synthesize novel polyamides and polyimides with unique properties. For instance, research into synthesizing polyamides containing uracil and adenine explores the incorporation of nucleobase-like structures into polymers, which could have implications for biomaterials and nanotechnology (Hattori & Kinoshita, 1979).
Material Chemistry and Electronics
The development of materials for electronic applications, such as electrochromic devices, also involves compounds with specialized structures. Research into electroactive polyamides with bis(diphenylamino)-fluorene units showcases the application of complex organic molecules in creating materials with desirable electronic and fluorescent properties, relevant for optoelectronic devices (Sun et al., 2016).
Biochemical Research and Imaging
In biochemical research, specifically in the development of imaging agents for positron emission tomography (PET), complex organic molecules are synthesized and evaluated for their ability to bind to specific biological targets. The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors exemplify the application of complex molecules in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).
Mecanismo De Acción
Safety and Hazards
Like all chemicals, fluorophenyl compounds should be handled with care. They can pose health risks if inhaled, ingested, or if they come into contact with the skin . Safety data sheets (SDS) provide important information about the hazards of a chemical, as well as instructions for its safe handling and disposal .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[3-(2-fluorophenyl)-2,6-dioxopyrimidin-4-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-17(2)8-15-11-7-12(19)16-13(20)18(11)10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,16,19,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAEIQMMHGHDR-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)NC(=O)N1C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
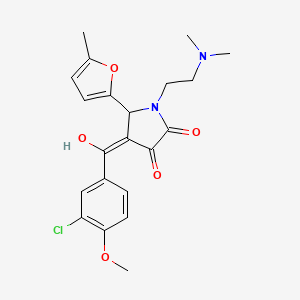
![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
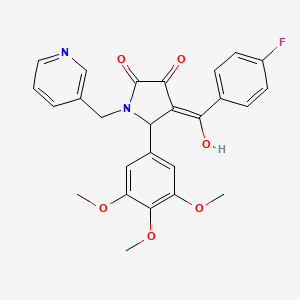
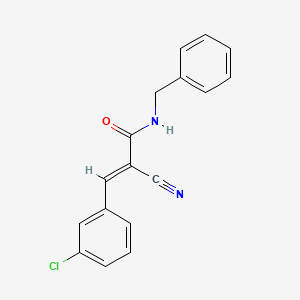
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)
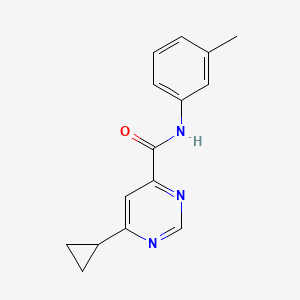
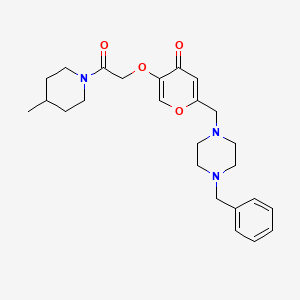
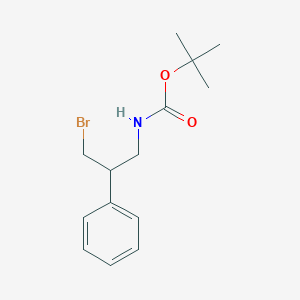
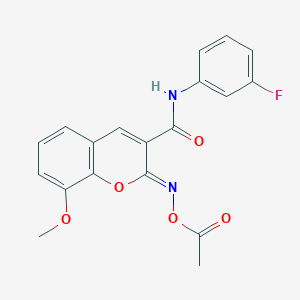
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
